2-Fluoro-3-methyl-4-(methylthio)benzoic acid
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Overview
Description
2-Fluoro-3-methyl-4-(methylthio)benzoic acid is an organic compound with the molecular formula C9H9FO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methyl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methyl-4-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Fluoro-3-methyl-4-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-4-(methylthio)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, while the methylthio group can undergo oxidation or reduction, affecting the compound’s reactivity and stability. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methyl-3-(methylthio)benzoic acid
- 3-Fluoro-2-methylbenzoic acid
- 4-(Methylthio)benzoic acid
Uniqueness
2-Fluoro-3-methyl-4-(methylthio)benzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties
Properties
Molecular Formula |
C9H9FO2S |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-fluoro-3-methyl-4-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H9FO2S/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
MWDNUAMVMUJFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)O)SC |
Origin of Product |
United States |
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